Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
Benzyl (3-(hydroxymethyl)bicyclo[111]pentan-1-yl)carbamate is a compound that features a bicyclo[111]pentane core, which is a unique and rigid structureThe bicyclo[1.1.1]pentane motif is known for its ability to add three-dimensional character and saturation to molecules, making it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Preparation Methods
The synthesis of Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . One reported method includes the reaction of this compound with palladium on carbon under a hydrogen atmosphere .
Chemical Reactions Analysis
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium on carbon for hydrogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a bioisostere, enhancing the solubility, potency, and metabolic stability of drug candidates . Its unique structure also makes it useful in materials science for the development of molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can enhance the binding affinity and specificity of the compound to its targets, thereby improving its efficacy in various applications .
Comparison with Similar Compounds
Similar compounds to Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate include tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate and (3-aminobicyclo[1.1.1]pentan-1-yl)methanol These compounds share the bicyclo[111]pentane core but differ in their functional groups, which can lead to variations in their chemical properties and applications The uniqueness of Benzyl (3-(hydroxymethyl)bicyclo[11
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H17NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,16H,6-10H2,(H,15,17) |
InChI Key |
WQVASISQAVJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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